

# Comparative Transcriptomic Analysis: ACP-105 and Dihydrotestosterone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ACP-105

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A comprehensive guide for researchers and drug development professionals on the molecular effects of the selective androgen receptor modulator (SARM) **ACP-105** and the endogenous androgen dihydrotestosterone (DHT).

This guide provides a detailed comparison of the known transcriptomic effects, signaling pathways, and experimental methodologies related to **ACP-105** and dihydrotestosterone (DHT). While direct comparative transcriptomic data for **ACP-105** and DHT in the same experimental system is not currently available in the public domain, this document synthesizes existing research to offer valuable insights for the scientific community.

## Executive Summary

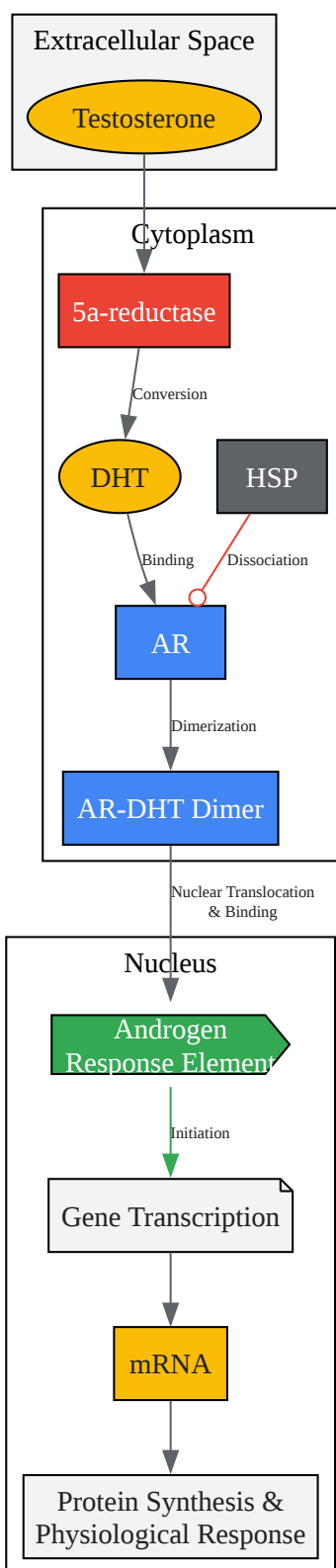
Dihydrotestosterone, a potent natural androgen, is known to regulate a wide array of genes in various tissues, including skeletal muscle. Its transcriptomic profile in muscle reveals a coordinated upregulation of genes involved in protein synthesis, cell proliferation, and energy metabolism.[1][2] **ACP-105** is a non-steroidal SARM designed to elicit the anabolic effects of androgens with greater tissue selectivity, aiming to minimize androgenic side effects.[3] Although specific genome-wide transcriptomic data for **ACP-105** is not publicly available, its mechanism of action via the androgen receptor (AR) suggests an overlap with DHT's targets, particularly those related to muscle growth. This guide presents the detailed transcriptomic footprint of DHT in skeletal muscle as a foundational reference for understanding the potential molecular actions of selective androgen receptor modulators like **ACP-105**.

## Comparative Molecular Mechanisms and Signaling Pathways

Both **ACP-105** and DHT exert their effects primarily through the androgen receptor (AR), a ligand-activated transcription factor. However, the nature of their interaction with the AR and the subsequent downstream signaling events may differ, leading to varied physiological outcomes.

### Dihydrotestosterone (DHT) Signaling:

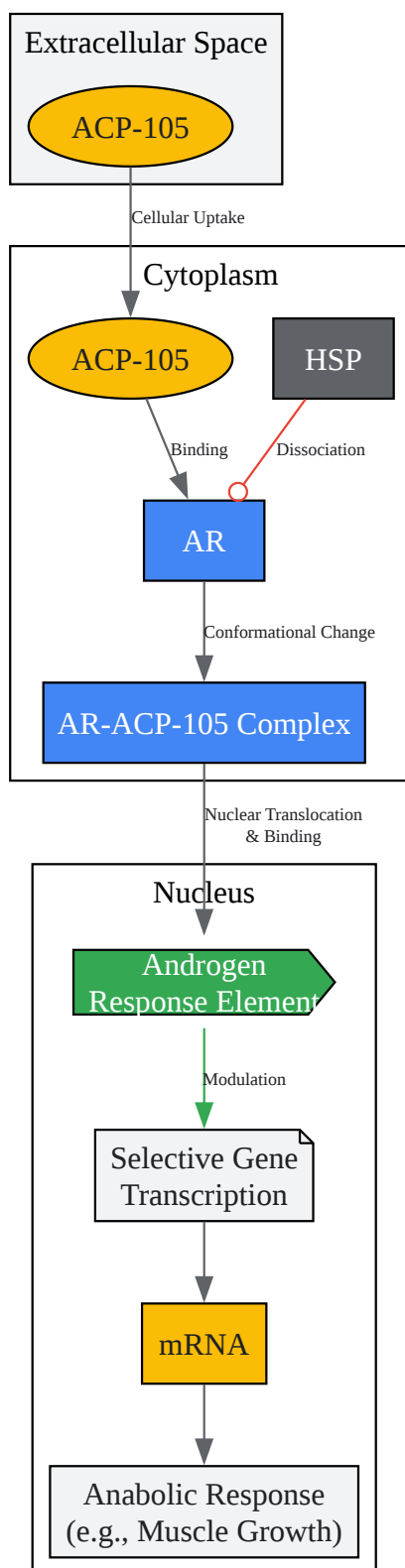
DHT, a metabolite of testosterone, is a powerful agonist of the androgen receptor.[4] Upon binding to DHT, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-DHT complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This can lead to a broad range of physiological effects, including the development and maintenance of male secondary sexual characteristics and anabolic effects on muscle and bone.



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**ACP-105** Signaling:

As a Selective Androgen Receptor Modulator, **ACP-105** also binds to the androgen receptor. The key difference lies in its "selective" nature, which is thought to arise from its unique chemical structure, leading to a distinct AR conformation upon binding. This altered conformation may result in differential recruitment of co-regulatory proteins (co-activators and co-repressors) to the AR-ligand complex. Consequently, the transcriptional activity of AR is modulated in a tissue-specific manner, favoring anabolic effects in muscle and bone while having a reduced impact on androgenic tissues like the prostate.



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# Transcriptomic Effects of Dihydrotestosterone in Skeletal Muscle

A study by Yoshioka et al. (2006) investigated the global gene expression changes in the skeletal muscle of castrated mice following DHT administration. The study identified 79 transcripts that were differentially expressed. The primary functions of the induced transcripts within 3 hours of DHT injection are summarized below.

Table 1: Functional Classification of Genes Upregulated by DHT in Mouse Skeletal Muscle

| Functional Category                              | Number of Upregulated Genes | Example Genes (if available) |
|--|-----------------------------|------------------------------|
| Transcription                                    | 5                           | -                            |
| Protein Synthesis, Modification, and Degradation | 10                          | -                            |
| Muscle Contraction and Relaxation                | 4                           | -                            |
| Cell Signaling                                   | 12                          | -                            |
| Polyamine Biosynthesis                           | 2                           | -                            |
| Cell Cycle Progression and Arrest                | 6                           | -                            |
| Angiogenesis                                     | 3                           | -                            |
| Energy Metabolism                                | 18                          | -                            |
| Immunity   | 3                           | -                            |
| Partially Characterized/Novel                    | 16                          | -                            |

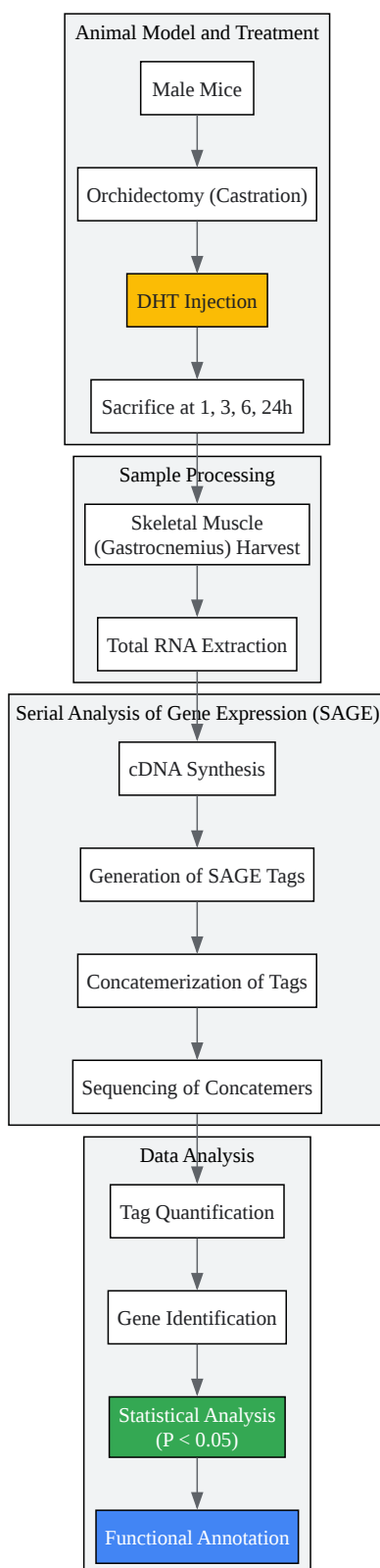
Source: Adapted from Yoshioka et al., Journal of Molecular Endocrinology, 2006.

These findings suggest that DHT promotes a pro-anabolic state in skeletal muscle at the transcriptional level by enhancing protein synthesis, cell signaling, cell proliferation, and ATP production.

## Experimental Protocols

The following is a summary of the experimental methodology used in the study of DHT's transcriptomic effects on mouse skeletal muscle.

Experimental Design for DHT Transcriptomics in Mouse Skeletal Muscle:



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Key Methodological Steps:



- **Animal Model:** Male mice were castrated to deplete endogenous androgens.
- **Treatment:** A single injection of DHT was administered to the castrated mice. Control groups included intact and castrated mice without DHT treatment.
- **Tissue Collection:** Skeletal muscle was harvested at 1, 3, 6, and 24 hours post-injection.
- **Transcriptome Analysis:** Total RNA was extracted from the muscle tissue, and Serial Analysis of Gene Expression (SAGE) was performed to quantify the expression levels of a large number of transcripts.
- **Data Analysis:** Statistical analysis was used to identify genes with significantly altered expression levels in response to DHT treatment.

## Conclusion and Future Directions

The available data provides a solid foundation for understanding the transcriptomic effects of DHT in skeletal muscle, highlighting its role in promoting an anabolic environment. While direct comparative data for **ACP-105** is lacking, its mechanism as a SARM suggests that it likely modulates a subset of these DHT-regulated genes, particularly those involved in myogenesis and protein synthesis.

Future research employing techniques such as RNA-sequencing to directly compare the transcriptomic profiles of **ACP-105** and DHT in skeletal muscle and other relevant tissues is crucial. Such studies will elucidate the molecular basis for the tissue selectivity of SARMs and aid in the development of more targeted and safer anabolic therapies. Researchers are encouraged to investigate the differential recruitment of AR co-regulators by **ACP-105** and DHT to further understand their distinct downstream effects.

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